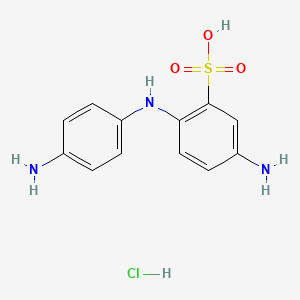
5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride is a chemical compound with the molecular formula C12H13N3O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both amino and sulfonic acid groups, making it versatile for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride typically involves the reaction of 4-nitroaniline with 2-aminobenzenesulfonic acid under specific conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product. The process involves several steps, including nitration, reduction, and sulfonation, to achieve the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to achieve consistent results. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as azo dyes and other functionalized aromatic compounds. These products have applications in different industries, including textiles and pharmaceuticals.
Aplicaciones Científicas De Investigación
5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride involves its interaction with various molecular targets. The amino and sulfonic acid groups allow it to form strong interactions with proteins and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Diaminodiphenylamine-2’-sulfonic acid
- 4-(p-Aminoanilino)-3-sulfoaniline
- 6-(p-Aminoanilino)metanilic acid
Uniqueness
Compared to similar compounds, 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride is unique due to its specific arrangement of amino and sulfonic acid groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications in research and industry.
Propiedades
Número CAS |
83732-64-3 |
|---|---|
Fórmula molecular |
C12H14ClN3O3S |
Peso molecular |
315.78 g/mol |
Nombre IUPAC |
5-amino-2-(4-aminoanilino)benzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C12H13N3O3S.ClH/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18;/h1-7,15H,13-14H2,(H,16,17,18);1H |
Clave InChI |
GCHOFEXBADMAAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


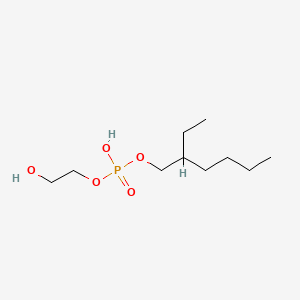
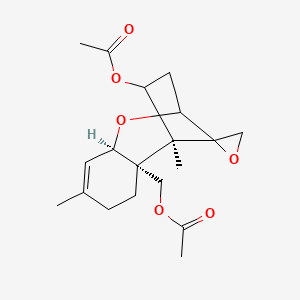

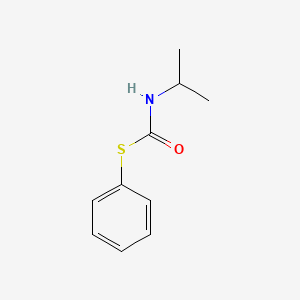
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
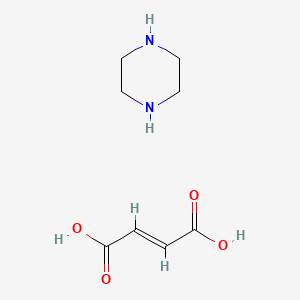
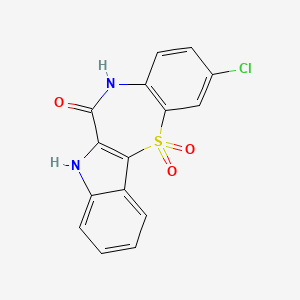
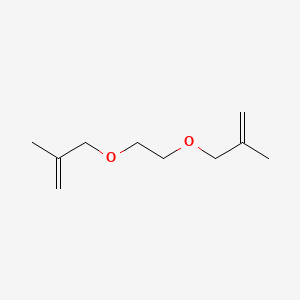
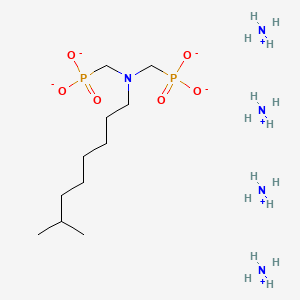
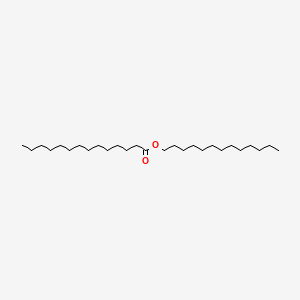
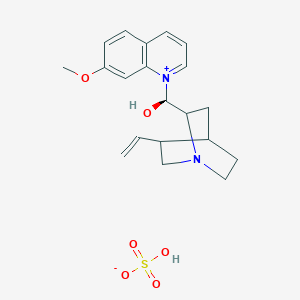
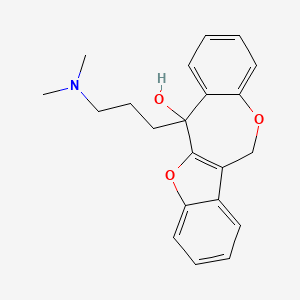
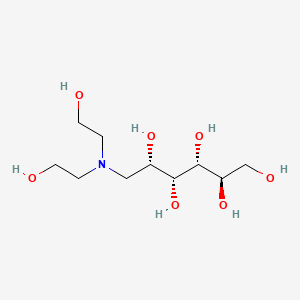
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
